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Compound of Interest

Compound Name: SAR-260301

Cat. No.: B612263 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the terminated clinical trial of SAR-260301, a selective

PI3Kβ inhibitor.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the SAR-260301 clinical trial?

The clinical development of SAR-260301 was terminated because it was not possible to

achieve a drug exposure level sufficient to effectively inhibit the PI3K pathway.[1] This was due

to the rapid clearance of the compound from the body.[1][2] Although pharmacologically active

concentrations were reached, they were not sustained at a level predicted to have anti-tumor

activity based on preclinical models.[1][2]

Q2: What is the mechanism of action for SAR-260301?

SAR-260301 is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase

(PI3K) beta isoform.[3][4] It selectively inhibits PI3K beta kinase activity, which is a key

component of the PI3K/Akt/mTOR signaling pathway.[3][5] Dysregulation of this pathway is

common in many cancers and contributes to tumor cell growth, survival, and resistance to

therapy.[3][5] SAR-260301 was investigated for its potential to induce apoptosis and inhibit

growth in tumor cells with a deficient tumor suppressor protein, PTEN.[3][6]

Q3: What were the key findings from the Phase I clinical trial?
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The first-in-human, Phase I clinical trial (NCT01673737) of SAR-260301 enrolled 21 patients

with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose

(MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2]

While the MTD was not reached, the study established an acceptable safety profile.[1][2]

However, the pharmacokinetic analysis revealed that SAR-260301 was rapidly absorbed and

eliminated.[2] This rapid clearance prevented the sustained pathway inhibition necessary for

therapeutic effect.[2]

Troubleshooting and Experimental Guides
Issue: Difficulty in achieving sustained pathway inhibition in preclinical models.

Possible Cause: Rapid metabolic clearance of the compound.

Suggested Approach:

Pharmacokinetic Profiling: Conduct a detailed pharmacokinetic study to determine the half-

life, clearance rate, and bioavailability of the compound.

Dosing Regimen Optimization: Explore alternative dosing schedules, such as more frequent

administration or a continuous infusion model, to maintain therapeutic concentrations.

Structural Modification: Consider medicinal chemistry efforts to modify the compound's

structure to reduce its susceptibility to metabolic degradation and improve its

pharmacokinetic properties.

Data Summary
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters for SAR-260301
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Parameter Value Notes

Dose Range 100 mg QD to 800 mg BID
21 patients were treated

across 6 dose levels.[2]

Time to Max Concentration

(tmax)
0.5 - 1.5 hours Rapid absorption.[2]

Effect of Food on Cmax 56% decrease
Food significantly reduced the

maximum concentration.[2]

Effect of Food on AUCtau 22% decrease
Food reduced the total drug

exposure.[2]

pAKT Inhibition Threshold

(60%)
~7 µM (Cmax)

Concentrations required for

significant pathway inhibition.

[2]

pAKT Inhibition Threshold

(80%)
~11 µM (Cmax)

Concentrations required for

robust pathway inhibition.[2]

Sustained Target Inhibition Not achieved

Concentrations above 7 µM

were not maintained for more

than 2 hours.[2]

Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Adverse Events
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Adverse Event Grade Dose Level

Pneumonitis 3 400 mg BID

Gamma-glutamyltransferase

Increase
3 600 mg BID

Nausea 1/2 Multiple

Vomiting 1/2 Multiple

Diarrhea 1/2 Multiple

The most frequently occurring

treatment-related adverse

events were nausea, vomiting,

and diarrhea (14% each).[1]

Experimental Protocols & Methodologies
Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

properties of SAR-260301 in patients.

Methodology:

Serial blood samples were collected from patients at pre-defined time points on Day 1 and

Day 28 of the first cycle.[2]

To assess the effect of food, additional PK sampling was performed in a subset of patients

after a meal in the second cycle.[2]

Plasma concentrations of SAR-260301 were quantified using a validated analytical

method (e.g., LC-MS/MS).

Pharmacokinetic parameters such as Cmax, tmax, and AUC were calculated using

standard non-compartmental analysis.

Pharmacodynamic (PD) Analysis
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Objective: To assess the extent of PI3K pathway inhibition by measuring the phosphorylation

of Akt (pAkt).

Methodology:

Platelet samples were collected from patients at pre-dose and multiple post-dose time

points.[2]

The levels of phosphorylated Akt (pAkt) and total Akt were measured using a quantitative

immunoassay, such as a Meso Scale Discovery (MSD) assay.[2]

The ratio of pAkt to total Akt was calculated to determine the degree of pathway inhibition.

The relationship between drug exposure (PK) and pathway inhibition (PD) was modeled to

establish target engagement thresholds.

Visualizations
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Trial Planning & Initiation

Trial Execution

Data Analysis & Outcome

Protocol Development
(NCT01673737)

Patient Eligibility Criteria:
- Advanced Solid Tumors

- ECOG PS ≤ 1

Patient Recruitment
(n=21)

Dose Escalation:
- 100 mg QD to 800 mg BID
- Bayesian Overdose Control

Safety Monitoring:
- Adverse Events

- Dose-Limiting Toxicities

PK/PD Sampling:
- Blood (PK)

- Platelets (pAkt)

Safety & Tolerability Assessment Pharmacokinetic Analysis:
- Rapid Clearance Identified

Pharmacodynamic Analysis:
- Insufficient Sustained

  Pathway Inhibition

Decision to Terminate
Clinical Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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